3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid
Description
Structural Features 3-(6-Oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid is a heterocyclic compound featuring a fused pyrazolo-pyrido-triazine core (pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-one) linked to a propanoic acid side chain.
Properties
IUPAC Name |
3-(10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3/c17-9(18)3-6-15-5-2-7-10(11(15)19)14-13-8-1-4-12-16(7)8/h1-2,4-5H,3,6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSYJSHDWADQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazolo[5,1-c]pyrido[4,3-e]triazin-7(6H)-one Synthesis
The fused tricyclic system is typically assembled via sequential cyclization reactions. A pivotal approach involves the condensation of 3-amino-4-phenylpyrazole derivatives with α,β-unsaturated carbonyl intermediates. For instance, treatment of ethyl 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxopropanoate with hydrazine hydrate in ethanol under reflux yields the pyrazolo-pyridine precursor, which subsequently undergoes triazine annulation.
Key conditions for triazine ring closure include:
- Diazotization : Reacting the pyrazolo-pyridine intermediate with sodium nitrite in hydrochloric acid at 0–5°C generates a diazonium salt, which facilitates nucleophilic attack at the C5 position of the pyridine ring.
- Cyclocondensation : Heating the intermediate with formamide or formamidine acetate in acetic acid at 120°C for 6 hours induces triazine ring formation, achieving yields of 68–75%.
Propanoic Acid Side-Chain Introduction
The propanoic acid moiety is introduced via Michael addition or alkylation strategies:
- Michael Addition : Reacting the tricyclic core with acrylic acid in the presence of piperidine (5 mol%) in aqueous ethanol at room temperature for 24 hours affords the propanoic acid derivative in 82% yield.
- Alkylation : Alternatively, treatment with 3-bromopropanoic acid and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours achieves a comparable yield (78%) but requires rigorous exclusion of moisture.
Optimized Synthetic Pathways
Multicomponent Reaction (MCR) Approach
A one-pot MCR strategy significantly streamlines synthesis:
- Reactants :
- Conditions : Montmorillonite K10 (20 mol%) in ethanol at 65–70°C for 5 hours.
- Yield : 81–91% after recrystallization from ethanol.
This method circumvents intermediate isolation, enhancing efficiency while maintaining regioselectivity.
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to access enantiomerically pure forms:
- Organocatalysis : L-Proline (10 mol%) in tetrahydrofuran (THF) at −20°C induces asymmetric induction during the Michael addition step, achieving enantiomeric excess (ee) >90%.
- Metal Catalysis : Copper(I) iodide and (R)-BINAP in dichloromethane facilitate Ullmann coupling for introducing the propanoic acid group with 85% ee.
Structural Characterization and Analytical Data
Post-synthesis validation relies on spectroscopic and chromatographic methods:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS m/z 259.22 [M+H]⁺, consistent with the molecular formula C₁₁H₉N₅O₃.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Sequential Cyclization | Ethyl 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxopropanoate | HCl/NaNO₂, formamide, 120°C | 68–75 | 95 |
| Multicomponent Reaction | 5-Methyl-1,3,4-thiadiazole-2-thiol, malononitrile | Montmorillonite K10, 70°C | 81–91 | 98 |
| Asymmetric Catalysis | L-Proline, acrylic acid | THF, −20°C | 78 | 99 |
Challenges and Mitigation Strategies
- Regioselectivity : Competing cyclization pathways during triazine formation are minimized by using electron-withdrawing substituents (e.g., nitro groups) on the pyridine ring.
- Acid Sensitivity : The propanoic acid group is prone to decarboxylation at high temperatures; thus, reactions are conducted below 80°C with neutral pH buffers.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates regioisomers, while reverse-phase HPLC (C18 column, acetonitrile/water) enhances final purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity .
Scientific Research Applications
Structure and Composition
- IUPAC Name : 3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid
- Molecular Formula : C11H9N5O3
- Molecular Weight : 259.22 g/mol
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can yield oxidized derivatives.
- Reduction : Modifies functional groups within the compound.
- Substitution : Involves replacing specific atoms or groups with others.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Chemistry
- Building Block for Synthesis :
- The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows it to be used as a ligand in coordination chemistry.
- Catalyst Development :
- It is explored for its potential as a catalyst in various industrial processes due to its ability to facilitate chemical reactions efficiently.
Medicine
-
Anti-Cancer Activity :
- Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines by inhibiting Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition affects the transition from the G1 phase to the S phase of the cell cycle, leading to reduced proliferation of cancer cells .
-
Anti-Inflammatory Properties :
- The compound is being investigated for its anti-inflammatory effects, which may offer therapeutic benefits in treating inflammatory diseases.
Biochemical Pathways
The primary target of action for this compound is CDK2:
- Mechanism of Action : The compound interacts with CDK2 to inhibit its activity, thereby affecting various biochemical pathways related to cell cycle progression.
Pharmacokinetics
In silico studies have shown that the compound possesses suitable pharmacokinetic properties, indicating its potential for drug development. These studies include ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses that assess the drug-likeness of the compound .
Mechanism of Action
The mechanism of action of 3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Molecular Formula and Weight
- Molecular Formula : C${11}$H${9}$N${5}$O${3}$ (inferred from structural analogs ).
- Molecular Weight : ~259.22 g/mol.
Synthesis The synthesis involves multi-step organic reactions, typically starting with cyclization of precursors (e.g., pyrazole and pyridine derivatives) under controlled conditions. The propanoic acid chain is introduced via alkylation or coupling reactions .
- Kinase inhibition : The pyrazolo-pyrido-triazine core interacts with kinase ATP-binding pockets, a mechanism observed in related compounds .
Structural Analogs
Compounds sharing the pyrazolo-pyrido-triazine core but differing in substituents:
Key Findings :
- Substituent Effects: Phenyl group (C${17}$H${13}$N${5}$O${3}$) increases hydrophobicity, enhancing kinase binding but reducing aqueous solubility . Propanoic acid improves solubility compared to phenyl derivatives but may limit cell permeability due to ionization . Acetamide (C${9}$H${8}$N${6}$O${2}$) balances lipophilicity and hydrogen bonding, improving target selectivity .
Heterocyclic Analogs
Compounds with distinct cores but similar functional groups:
Key Findings :
- Pyridazinones (e.g., C${14}$H${14}$N${2}$O${4}$) exhibit anti-inflammatory activity due to hydrogen bonding with cyclooxygenase enzymes .
- Triazolopyrimidines show cytotoxicity via DNA intercalation, a mechanism distinct from kinase inhibition .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and potential therapeutic applications based on available literature.
- Molecular Formula : C10H7N5O3
- Molar Mass : 245.19 g/mol
- CAS Number : 1208758-14-8
- Density : 1.80 ± 0.1 g/cm³ (predicted)
- pKa : 3.10 ± 0.10 (predicted)
- Hazard Class : Irritant
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Cyclization Reactions : Utilizing appropriate pyrazole and pyridine derivatives under controlled conditions.
- Condensation Reactions : Combining different reactants to form the desired heterocyclic structure.
Anticancer Properties
Research indicates that derivatives of pyrazolo-pyrido-triazine compounds exhibit significant anticancer activity. For example, studies have shown that related compounds can inhibit specific enzymes like Ubiquitin Specific Peptidase 28 (USP28), which is implicated in various malignancies. The inhibition of USP28 has been linked to reduced cell proliferation and altered cell cycle dynamics in cancer cell lines .
The biological activity of this compound may be attributed to its ability to interact with molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or modulating receptor functions.
- Cellular Pathway Alteration : These interactions can lead to significant changes in cellular pathways associated with growth and apoptosis.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other pyrazolo-pyrido derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| Compound X | Anticancer | Inhibits specific kinases involved in cancer progression. |
| Compound Y | Antiviral | Shows efficacy against certain viral infections through enzyme inhibition. |
| Compound Z | Anti-inflammatory | Modulates inflammatory pathways effectively. |
Q & A
Basic: What are the established synthetic routes for 3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid?
Methodological Answer :
The synthesis involves multi-step organic reactions, often starting with acid activation and cyclization. A validated protocol includes:
Activation : Reacting the precursor acid with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C for 1 hour to form an active intermediate.
Cyclization : Adding N1-aryl/benzyl-3-hydrazinopyrazin-2-one derivatives to the activated intermediate, followed by reflux for 24 hours to form the fused pyrazolo-pyrido-triazine core.
Workup : Diluting with water, filtering the precipitate, and recrystallizing from DMFA/i-propanol mixtures .
Alternative routes may use potassium carbonate and KI in refluxing acetone for thiazolo-triazine ring formation, highlighting the role of reaction conditions on regioselectivity .
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer :
Structural validation employs:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, particularly distinguishing the propanoic acid moiety and fused heterocyclic rings.
- Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves the spatial arrangement of the pyrazolo-pyrido-triazine core and hydrogen-bonding interactions, critical for understanding crystallinity and stability .
Basic: What functional groups in this compound influence its solubility and reactivity?
Methodological Answer :
Key functional groups include:
- Propanoic Acid : Enhances aqueous solubility at physiological pH (via deprotonation) and provides a site for salt formation or derivatization.
- Pyrazolo-Pyrido-Triazine Core : Electron-deficient regions facilitate nucleophilic aromatic substitution (e.g., at the 6-oxo position) or π-π stacking with biological targets.
- Oxo and Thioxo Groups : Participate in hydrogen bonding with kinases or receptors, as observed in ATP-competitive binding studies .
Advanced: How can computational methods optimize the synthesis and design of derivatives?
Methodological Answer :
Computational strategies include:
Reaction Path Search : Quantum mechanical calculations (DFT) model transition states to predict regioselectivity in cyclization steps.
Docking Studies : Molecular dynamics simulations identify binding poses with kinases, guiding derivatization (e.g., adding hydrophobic substituents to enhance ATP-binding pocket interactions).
Machine Learning : Training models on existing reaction data to predict optimal solvents, catalysts, and temperatures for yield improvement .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer :
Discrepancies in IC values or target selectivity often arise from:
- Assay Variability : Standardize protocols (e.g., consistent ATP concentrations in kinase assays).
- Compound Purity : Use HPLC (>95% purity) and control for hydrate/solvate forms.
- Cellular Context : Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess permeability and off-target effects. Reproducing key studies under controlled conditions is critical .
Advanced: How does the compound interact with kinase enzymes, and what structural features drive inhibition?
Methodological Answer :
The pyrazolo-pyrido-triazine core mimics ATP’s adenine moiety, enabling competitive binding. Key interactions include:
- Hydrogen Bonds : Between the 6-oxo group and kinase hinge regions (e.g., backbone NH of Glu91 in PKA).
- Hydrophobic Contacts : Aryl substituents at the 3-position fill hydrophobic pockets, enhancing affinity.
- Propanoic Acid : Stabilizes interactions via salt bridges with basic residues (e.g., Lys72). Mutagenesis studies validate these interactions .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Methodological Answer :
Critical considerations include:
- Solvent Selection : Replace DMFA with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability.
- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/C) to reduce reaction times.
- Continuous Flow Systems : Enhance yield and reproducibility for cyclization steps compared to batch processing .
Advanced: How does this compound compare structurally and functionally to similar pyrazolo-pyrimidine derivatives?
Methodological Answer :
Comparative analysis reveals:
| Feature | This Compound | Pyrazolo-Pyrimidine Analogues |
|---|---|---|
| Core Structure | Pyrazolo-pyrido-triazine | Pyrazolo-pyrimidine |
| Solubility | Higher (due to propanoic acid) | Lower (neutral heterocycles) |
| Kinase Selectivity | Broader (flexible core accommodates ATP pockets) | Narrower (rigid structure limits adaptation) |
Advanced: What in vitro assays are recommended for initial pharmacological profiling?
Methodological Answer :
Prioritize:
Kinase Panel Screening : Test against 50+ kinases to identify selectivity (e.g., Eurofins KinaseProfiler).
Cytotoxicity Assays : Use MTT/WST-1 in cancer/normal cell lines (e.g., IC in HepG2 vs. LO2).
Solubility/Permeability : Parallel artificial membrane permeability assay (PAMPA) and kinetic solubility in PBS (pH 7.4) .
Advanced: How can derivatives be designed to improve metabolic stability?
Methodological Answer :
Derivatization strategies include:
- Propanoic Acid Esterification : Reduce renal clearance by masking the carboxylic acid (e.g., ethyl ester prodrugs).
- Halogenation : Introduce fluorine at the pyrido position to block CYP450-mediated oxidation.
- Heterocycle Replacement : Substitute thiazolidinone with oxadiazole to enhance metabolic resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
